2-(Benzofuran-2-yl)acetaldehyde
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H8O2 |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
2-(1-benzofuran-2-yl)acetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,6-7H,5H2 |
InChI Key |
LWEUYUIUEPVOPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Benzofuran 2 Yl Acetaldehyde and Analogous Benzofuranyl Aldehydes
Multi-step Synthetic Strategies
Multi-step synthesis remains a cornerstone for the construction of complex molecules like 2-(benzofuran-2-yl)acetaldehyde, allowing for the precise installation of functional groups through sequential reactions. lumenlearning.com These strategies often build upon simpler, readily available benzofuran (B130515) precursors.
Chain Elongation and Functional Group Interconversion Approaches
Chain elongation and functional group interconversion (FGI) are fundamental tactics in organic synthesis. imperial.ac.uk FGI is defined as the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. imperial.ac.uk These approaches are critical for elaborating the carbon skeleton and achieving the desired aldehyde functionality.
A plausible route to this compound involves the homologation (chain extension by one carbon) of benzofuran-2-carbaldehyde. More directly, the target aldehyde can be obtained via the oxidation of the corresponding alcohol, 2-(benzofuran-2-yl)ethan-1-ol. This transformation represents a classic FGI, where a primary alcohol is converted to an aldehyde using specific oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such selective oxidations.
Another FGI approach starts with the corresponding nitrile, 2-(benzofuran-2-yl)acetonitrile. The nitrile group can be partially reduced to an imine, which is then hydrolyzed to afford the desired aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a reagent frequently used for this type of selective reduction at low temperatures.
Transformation of Benzofuran-2-yl Acetic Acid Derivatives
A robust pathway to this compound proceeds through the corresponding carboxylic acid, 2-(benzofuran-2-yl)acetic acid. This method involves the initial synthesis of the acetic acid derivative, followed by its partial reduction to the aldehyde.
There are several documented methods for preparing 2-(benzofuran-2-yl)acetic acid. One approach involves the oxidation of 2-(benzofuran-2-yl)ethan-1-ol using Jones reagent (CrO₃/H₂SO₄ in acetone). nih.gov Alternatively, the acid can be synthesized from 2-(benzofuran-2-yl)-1-morpholinoethane-1-thione via hydrolysis with potassium hydroxide (B78521) in an ethanol (B145695)/water mixture. nih.gov
Once the acetic acid is obtained, it can be converted to the target aldehyde. This reduction requires careful selection of reagents to avoid over-reduction to the primary alcohol. Common strategies include:
Conversion of the carboxylic acid to an acid chloride, followed by a Rosenmund reduction (catalytic hydrogenation over a poisoned palladium catalyst).
Formation of a Weinreb amide, which can then be treated with a hydride reagent like DIBAL-H or LiAlH₄ to yield the aldehyde.
Direct reduction of the carboxylic acid using sterically hindered and less reactive hydride reagents that selectively deliver a single hydride equivalent. imperial.ac.uk
| Starting Material | Reagent(s) | Product | Yield (%) |
| 2-(Benzofuran-2-yl)ethan-1-ol | Jones Reagent in Acetone | 2-(Benzofuran-2-yl)acetic acid | Not specified |
| 2-(Benzofuran-2-yl)-1-morpholinoethane-1-thione | KOH in Ethanol/H₂O | 2-(Benzofuran-2-yl)acetic acid | 90% nih.gov |
Methods Involving 2-Acetylbenzofuran (B162037) Precursors
2-Acetylbenzofuran is a versatile and common precursor for synthesizing 2-substituted benzofuran derivatives, including this compound. molbase.com The synthesis of 2-acetylbenzofuran itself is typically achieved through the condensation of salicylaldehyde (B1680747) with chloroacetone (B47974) in the presence of a base like potassium carbonate. nih.govresearchgate.net
Once synthesized, 2-acetylbenzofuran can be transformed into the target aldehyde via a two-carbon homologation. One established method is the Willgerodt–Kindler reaction. In this reaction, 2-acetylbenzofuran is treated with sulfur and an amine (like morpholine) to form a thioamide. nih.gov This thioamide can then be hydrolyzed under acidic or basic conditions to yield 2-(benzofuran-2-yl)acetic acid, which is subsequently reduced to the aldehyde as described in the previous section.
| Precursor | Reagent(s) | Intermediate/Product | Reference |
| Salicylaldehyde, Chloroacetone | K₂CO₃ in dry acetone | 2-Acetylbenzofuran | nih.gov |
| 1-(Benzofuran-2-yl)ethan-1-one, N-ethyl piperazine, Sulfur | Glycerol/K₂CO₃ | 2-(Benzofuran-2-yl)-1-(4-ethylpiperazin-1-yl)ethanethione | nih.gov |
Catalytic and Organocatalytic Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical space. Palladium and copper catalysts are particularly prominent in the synthesis of benzofuran rings and their derivatives.
Palladium-Catalyzed Transformations
Palladium catalysis offers powerful tools for constructing the benzofuran core and for its subsequent functionalization. unicatt.itscielo.org.mx A widely used method is the Sonogashira coupling reaction, which typically involves the coupling of a terminal alkyne with an aryl halide. nih.govrsc.org For the synthesis of 2-substituted benzofurans, this involves the reaction of an o-iodophenol with a suitable terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, followed by an intramolecular cyclization. nih.govresearchgate.net To obtain a precursor for this compound, one could employ an alkyne like propargyl aldehyde diethyl acetal.
Other palladium-catalyzed strategies include:
Tsuji-Trost-type reactions : The palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles has been developed to afford 2-substituted benzofurans. unicatt.it
C-H Activation/Oxidation : A tandem reaction involving the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes has been reported for the synthesis of 2-arylbenzofurans. rsc.org This C-H activation strategy represents a highly atom-economical approach.
Wacker-type Oxidative Cyclization : Olefins can undergo palladium(II)-catalyzed oxidative cyclization, a strategy that has been applied to the synthesis of the benzofuran core from suitable olefinic precursors. rsc.org
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Triethylamine | 2-Substituted Benzofurans | nih.govrsc.orgresearchgate.net |
| Benzylic Nucleophilic Substitution | Benzofuran-2-ylmethyl acetates, Nucleophiles | Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos | 2-Substituted Benzofurans | unicatt.it |
| C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Palladium catalyst | 2-Arylbenzofurans | rsc.org |
Copper-Catalyzed Coupling and Cyclization Strategies
Copper catalysts, either alone or in conjunction with palladium, play a crucial role in benzofuran synthesis. nih.gov In the Sonogashira coupling mentioned above, copper(I) iodide is a key co-catalyst. nih.govresearchgate.net
Beyond this role, several methodologies rely primarily on copper catalysis:
One-Pot Cyclization : Weng and colleagues developed a copper-catalyzed method reacting salicylaldehyde-derived Schiff bases with alkenes using copper chloride as the catalyst and DBU as a base to yield benzofuran derivatives. nih.gov
O-Arylation : The intramolecular copper-catalyzed O-arylation of 1-(2-haloaryl)ketones provides a direct route to the benzofuran ring system by forming the C7a–O bond. acs.org This strategy can be part of a one-pot process starting from simple aryl ketones, which first undergo a regioselective iron(III)-catalyzed halogenation. acs.org
Multi-component Reactions : Copper iodide has been used to catalyze one-pot reactions between o-hydroxy aldehydes, amines, and alkynes to furnish amino-substituted benzofuran skeletons. nih.gov
| Reaction Type | Substrates | Catalyst System | Product Type | Reference |
| Coupling and Cyclization | Salicylaldehyde-derived Schiff bases, Alkenes | CuCl, DBU | Trifluoroethyl-substituted Benzofurans | nih.gov |
| Intramolecular O-Arylation | 1-(2-Iodoaryl)ketones | CuI, DMEDA | Substituted Benzofurans | acs.org |
| One-Pot Three-Component Reaction | o-Hydroxy aldehydes, Amines, Alkynes | CuI | Amino-substituted Benzofurans | nih.gov |
Other Metal-Mediated Synthetic Pathways
While palladium and copper have been extensively used in benzofuran synthesis, a range of other transition metals have emerged as powerful catalysts, enabling novel transformations and expanding the synthetic toolkit. These metals often provide unique reactivity and selectivity.
Rhodium(II) catalysts have been employed in the denitrogenative transannulation of N-sulfonyl-1,2,3-triazolyl cyclohexadienones to produce benzofurans. mdpi.com More recently, rhodium catalysis has been utilized for the C-H directing group migration between 1,3-diynes and N-phenoxyacetamides, offering a novel route to the benzofuran core. nih.gov
Nickel catalysis is also gaining traction. In 2021, a nickel-catalyzed intramolecular nucleophilic addition reaction was reported to furnish benzofuran derivatives in high yields, demonstrating the utility of this first-row transition metal. nih.gov
Gold and silver catalysts have been used to promote unique cyclization reactions. For instance, a gold-promoted catalysis involving a JohnPhosAuCl/AgNTf₂ system was developed for the synthesis of benzofuran nuclei from alkynyl esters and quinols. acs.org Another approach uses a gold(I) complex to catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters, which proceeds via a mdpi.comnih.gov-iodine shift to form 3-iodo-2-acyl benzofurans. organic-chemistry.org
Table 1: Selected Metal-Mediated Syntheses of Benzofuran Derivatives
| Catalyst System | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Rh(II) | N-sulfonyl-1,2,3-triazolyl cyclohexadienones | Substituted Benzofurans | Denitrogenative transannulation. mdpi.com |
| Ni(OTf)₂ | Not specified in source | Benzofuran derivatives | Provides activation for intramolecular nucleophilic addition. nih.gov |
| JohnPhosAuCl/AgNTf₂ | Alkynyl esters and quinols | Benzofuran nucleus | Gold-promoted catalysis. acs.org |
| Gold(I) complex | 2-(iodoethynyl)aryl esters | 3-iodo-2-acyl benzofurans | Involves a mdpi.comnih.gov-iodine shift. organic-chemistry.org |
| Cr(II)Cl₂/BF₃·OEt₂ | 2-acyloxy-1-bromomethylarenes | 2-substituted benzofurans | Catalytic cyclization. beilstein-journals.orgjocpr.com |
One-Pot Reactions and Cascade Processes for Benzofuran-Containing Aldehydes
A notable example is the one-pot synthesis of 2-arylbenzofurans via a palladium-catalyzed enolate arylation, which demonstrates broad substrate scope. organic-chemistry.org Another efficient one-pot procedure involves the reaction of 2-acetyl benzofuran, substituted benzaldehydes, and acetyl chloride using zinc oxide as a catalyst to form N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds. wisdomlib.org The reaction proceeds through the acylation of the aldehyde followed by interaction with enolic forms to generate the final products in high yields. wisdomlib.org
Cascade reactions, where multiple bond-forming events occur sequentially without isolating intermediates, are also prominent. A copper-promoted cascade reaction has been used to form benzofurans from benzophenones and dimethylacetamide under oxidative conditions. mdpi.com Similarly, palladium-catalyzed intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, generated in situ from the addition of phenols to bromoalkynes, affords 2-substituted benzofurans in a one-pot process. organic-chemistry.org The synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been achieved via a one-pot reaction of ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate with various salicylaldehydes. beilstein-journals.org
Table 2: Examples of One-Pot and Cascade Syntheses for Benzofuran Derivatives
| Reaction Type | Key Reagents/Catalysts | Starting Materials | Product |
|---|---|---|---|
| One-Pot Synthesis | Zinc oxide | 2-Acetyl benzofuran, substituted benzaldehydes, acetyl chloride | N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds wisdomlib.org |
| One-Pot Synthesis | Palladium nanoparticles | Not specified in source | Various benzofurans via Sonogashira cross-coupling organic-chemistry.org |
| Cascade Reaction | Copper catalyst | Acyl chlorides, phosphorus ylides, o-iodophenols | Functionalized benzofurans organic-chemistry.org |
| One-Pot Tandem Reaction | Palladium acetate (B1210297), sodium sulfinates | 2-Hydroxyarylacetonitriles | 2-Arylbenzofurans mdpi.com |
| One-Pot Homo-coupling | Pd catalyst, Cu(OAc)₂ | Benzofurans | 3,3′-Bisbenzofurans rsc.org |
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes to benzofurans, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and more efficient catalytic systems.
A significant advancement is the use of greener reaction media. One approach involves a copper iodide-catalyzed one-pot synthesis of benzofuran derivatives in a deep eutectic solvent (DES), specifically choline (B1196258) chloride-ethylene glycol, which is eco-friendly. acs.org Solvent-free conditions have also been successfully employed. For instance, a novel class of benzofuran derivatives was prepared from euparin (B158306), isocyanides, and aldehydes using ZnO-nanorods as a catalyst at room temperature under solvent-free conditions. nih.gov
Electrochemical methods offer a catalyst-free and simple route for green synthesis. New benzofuran derivatives have been synthesized through the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of barbituric acids in an aqueous phosphate (B84403) buffer solution, avoiding the use of toxic solvents and catalysts. researchgate.net
Biocatalysis presents another powerful green strategy. The enantiopure synthesis of (S)-1-(benzofuran-2-yl)ethanol, a direct precursor to this compound, was achieved through the whole-cell bioreduction of 1-(benzofuran-2-yl)ethanone. nih.govresearchgate.net This method, using Lactobacillus paracasei BD87E6, proceeds in an aqueous medium under mild conditions, reaching high yields (92%) and excellent enantiomeric excess (>99.9%). nih.govresearchgate.net
The use of renewable feedstocks is another key aspect of green chemistry. One synthesis of a benzofuran derivative utilizes 5-iodovanillin, which is obtainable from the natural product vanillin, as a precursor. elsevier.es
Table 3: Green and Sustainable Approaches to Benzofuran Synthesis
| Green Approach | Catalyst/Method | Key Features | Product Example |
|---|---|---|---|
| Green Solvent | Copper iodide in Deep Eutectic Solvent (ChCl.EG) | Eco-friendly, biodegradable solvent system. acs.org | Substituted benzofurans acs.org |
| Solvent-Free | ZnO-nanorods | Reaction at room temperature without solvent. nih.gov | Benzofuran derivatives from euparin nih.gov |
| Electrochemical Synthesis | Carbon rod electrodes | Catalyst-free, performed in aqueous buffer. researchgate.net | Benzofuran derivatives from barbituric acids researchgate.net |
| Biocatalysis | Lactobacillus paracasei BD87E6 | Whole-cell bioreduction in aqueous medium, high stereoselectivity. nih.govresearchgate.net | (S)-1-(Benzofuran-2-yl)ethanol nih.govresearchgate.net |
| Renewable Feedstock | Not applicable | Use of vanillin-derived 5-iodovanillin. elsevier.es | A benzofuran derivative elsevier.es |
Chemical Reactivity and Transformation Studies of 2 Benzofuran 2 Yl Acetaldehyde
Electrophilic Reactivity of the Aldehyde Carbonyl Group
The aldehyde functional group in 2-(Benzofuran-2-yl)acetaldehyde is characterized by a polar carbon-oxygen double bond, rendering the carbonyl carbon electrophilic. libretexts.orgorganicmystery.com This inherent polarity is due to the higher electronegativity of oxygen compared to carbon, which results in a partial positive charge on the carbon atom, making it a prime target for nucleophilic attack. libretexts.orgorganicmystery.com The general mechanism of nucleophilic addition involves the nucleophile attacking the electrophilic carbonyl carbon, leading to the rehybridization of the carbon from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. libretexts.orgallrounder.aiunizin.org Subsequent protonation of the alkoxide yields an alcohol. libretexts.orgunizin.org
In general, aldehydes exhibit greater reactivity in nucleophilic addition reactions compared to ketones. unizin.orglibretexts.org This heightened reactivity is attributed to two main factors:
Steric Effects: Aldehydes possess only one alkyl or aryl substituent attached to the carbonyl carbon, presenting less steric hindrance to an incoming nucleophile compared to ketones, which have two. libretexts.orglibretexts.orgunizin.org
Electronic Effects: The single substituent on an aldehyde carbonyl is less effective at stabilizing the partial positive charge on the carbonyl carbon through inductive effects than the two substituents on a ketone. This makes the aldehyde carbonyl carbon more electrophilic and thus more reactive. unizin.org
The benzofuran (B130515) ring system attached to the acetaldehyde (B116499) moiety influences its reactivity. The electron-rich nature of the benzofuran ring can activate the aldehyde group, enhancing its susceptibility to nucleophilic attack. Conversely, aromatic aldehydes can sometimes be less reactive than their aliphatic counterparts if the aromatic ring donates electron density into the carbonyl group via resonance, making it less electrophilic. unizin.org
Nucleophilic Additions and Condensation Reactions
The electrophilic carbonyl carbon of this compound readily participates in nucleophilic addition and condensation reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.
Aldol-Type Condensations
Aldol (B89426) condensation is a cornerstone reaction in organic synthesis that involves the reaction of an enolate ion with a carbonyl compound. byjus.com For a molecule to undergo an aldol condensation, it must possess an α-hydrogen, which is a hydrogen atom on the carbon adjacent to the carbonyl group. byjus.com this compound meets this requirement, as it has two α-hydrogens.
The reaction is typically catalyzed by an acid or a base. byjus.com In a base-catalyzed mechanism, the base abstracts an α-hydrogen to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule of the aldehyde. wikipedia.org The resulting product is a β-hydroxy aldehyde, also known as an aldol. This initial adduct may subsequently undergo dehydration, often upon heating, to yield an α,β-unsaturated aldehyde. wikipedia.org When acetaldehyde is treated with a dilute sodium hydroxide (B78521) solution, it undergoes this self-condensation to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde (B89634). byjus.comquora.com
A variation of this reaction is the Claisen-Schmidt condensation, which occurs between an aldehyde or ketone with α-hydrogens and an aromatic aldehyde that lacks α-hydrogens. libretexts.org Given that this compound possesses α-hydrogens, it can act as the enolizable component in such crossed-aldol reactions. libretexts.orgwikipedia.org
Reactions with Nitrogen-Containing Nucleophiles (e.g., Hydrazone and Imine Formation)
Aldehydes react with primary amines and their derivatives, such as hydrazine (B178648), to form imines and hydrazones, respectively. quora.commasterorganicchemistry.com These reactions are crucial for synthesizing various heterocyclic compounds and are characterized by the formation of a carbon-nitrogen double bond.
The reaction mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is generally reversible and is often carried out under slightly acidic conditions to facilitate the dehydration step. masterorganicchemistry.com
While specific examples for this compound are not prevalent in the reviewed literature, extensive research on the closely related 2-acetylbenzofuran (B162037) demonstrates this reactivity. For instance, 2-acetylbenzofuran readily condenses with various hydrazine derivatives to form the corresponding hydrazones in high yields. sciepub.commdpi.comnih.gov
Table 1: Examples of Hydrazone Formation from 2-Acetylbenzofuran
| Reactant 1 | Reactant 2 | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Acetylbenzofuran | (2,4,6-Trichlorophenyl)hydrazine | 1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine | Ethanol (B145695), HCl (cat.), reflux | 90% | mdpi.com |
| 2-Acetyl-5-bromobenzofuran | Thiosemicarbazide | (E)-2-(1-(5-Bromobenzofuran-2-yl)ethylidene)hydrazinecarbothioamide | Ethanol, reflux | 88% | sciepub.com |
| 1-(Benzofuran-2-yl)ethan-1-one | Hydrazine hydrate | (E)-1-(1-(Benzofuran-2-yl)ethylidene)hydrazine | Ethanol, reflux | 90% | nih.gov |
Similarly, the formation of imines (also known as Schiff bases) occurs when an aldehyde reacts with a primary amine. masterorganicchemistry.comorganic-chemistry.org This reaction follows the same nucleophilic addition-elimination mechanism. The versatility of this reaction allows for the synthesis of a wide array of N-substituted imines by varying the primary amine used. organic-chemistry.org
Redox Chemistry: Selective Oxidation and Reduction Pathways
The aldehyde group of this compound can undergo both oxidation and reduction to yield other valuable functional groups.
Oxidation: Aldehydes are readily oxidized to form carboxylic acids. Common laboratory oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents. The oxidation of the benzofuran nucleus itself has also been studied. For example, the catalytic oxidation of benzofuran with hydrogen peroxide in the presence of manganese(III) porphyrins can lead to the formation of salicylaldehyde (B1680747), indicating that under certain conditions, ring-opening can occur. mdpi.com For the selective oxidation of the aldehyde group in this compound to 2-(Benzofuran-2-yl)acetic acid, milder reagents would be preferred to avoid reactions with the benzofuran ring.
Reduction: The aldehyde group can be selectively reduced to a primary alcohol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is generally preferred for its chemoselectivity, as it typically does not reduce other functional groups like esters or the aromatic benzofuran ring. More specialized reducing agents like sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride are also effective for the reduction of aldehydes. google.com Biocatalytic reductions have also been demonstrated on related ketones; for instance, 2-acetylbenzofuran can be enantioselectively reduced to the corresponding alcohol using enzymes present in carrot bits (Daucus carota). researchgate.net This suggests that similar green chemistry approaches could be applied to the reduction of this compound.
Cycloaddition and Annulation Reactions
While this compound itself is not typically the direct substrate for cycloaddition reactions, its derivatives are pivotal intermediates in annulation and cyclization strategies to construct more elaborate fused heterocyclic systems.
Intramolecular Cyclization Pathways
The synthesis of substituted benzofurans frequently relies on intramolecular cyclization reactions where one of the key bonds of the furan (B31954) ring is formed in the final step. mdpi.com Derivatives that can be conceptually or synthetically derived from this compound are central to these methods.
Several powerful strategies include:
Palladium-Catalyzed Cyclization: Palladium catalysts are widely used to facilitate the intramolecular coupling of appropriately substituted precursors. For example, the reaction of terminal alkynes with iodophenols via a Sonogashira coupling, followed by intramolecular cyclization, is a common route to benzofuran derivatives. nih.gov
Metal-Free Cyclization: Transition-metal-free methods have also been developed. For instance, o-alkynylphenyl ethers can undergo intramolecular cyclization catalyzed by a strong organic base to yield 2,3-disubstituted benzofurans. mdpi.com
Lewis Acid-Mediated Cyclization: Lewis acids like iron(III) chloride (FeCl₃) can mediate the intramolecular cyclization of electron-rich aryl ketones to form the benzofuran ring through direct oxidative C–O bond formation. mdpi.comnih.gov
[2+2+2] Cycloadditions: Cationic rhodium(I) complexes can catalyze [2+2+2] cycloaddition reactions of phenol-linked diynes with alkynes, providing a flexible route to fused benzofuran derivatives under mild conditions. researchgate.net Transition-metal-catalyzed [2+2+2] cycloadditions are recognized as a highly efficient method for creating six-membered rings with excellent atom economy. nih.gov
These examples highlight that the structural motif present in this compound is a key building block. By modifying its aldehyde or methylene (B1212753) group into other reactive functionalities (like alkynes, halides, or ethers), it serves as a precursor for a diverse range of intramolecular cyclization and annulation reactions, leading to complex polycyclic aromatic and heterocyclic compounds. acs.orgbeilstein-journals.orgresearchgate.net
Intermolecular Annulations Leading to Fused Heterocyclic Systems
The aldehyde functionality in this compound, in conjunction with the reactive benzofuran nucleus, provides a versatile platform for constructing more complex, fused heterocyclic systems through intermolecular annulation reactions. These reactions are crucial in synthetic chemistry for building molecular diversity and accessing novel scaffolds. Research has demonstrated that derivatives structurally related to this compound can undergo cyclization reactions to yield fused systems like thiazoles, thiadiazoles, and pyrimidines.
For instance, the thiosemicarbazone derivative of a similar 5-bromobenzofuran (B130475) ketone can be used as a key intermediate. sciepub.comsciepub.com This intermediate, upon reaction with various α-halo compounds in the presence of a base like sodium acetate (B1210297), leads to the formation of fused thiazolidinone rings. sciepub.com The reaction proceeds through the initial S-alkylation of the thiosemicarbazone followed by intramolecular cyclization.
Furthermore, these benzofuran-based intermediates can participate in cycloaddition reactions. The 1,3-dipolar cycloaddition of nitrile imines (generated in situ) to the thiocarbonyl group of a benzofuran thiosemicarbazone derivative has been shown to produce fused 1,3,4-thiadiazole (B1197879) systems. sciepub.comsciepub.com Another example involves the reaction of a benzofuran-substituted thiazolidinone with tetracyanoethylene, which results in the formation of a pyrimido[1,6-a]thiazolo[5,4-e]pyrimidinone derivative, a complex fused heterocyclic system. sciepub.com
A notable cascade reaction involves the copper-catalyzed alkynylation, cyclization, and isomerization of azadienes with terminal alkynes to construct benzofuran-fused 1,2-dihydropyridines. dicp.ac.cn While not starting directly from the acetaldehyde, this illustrates a powerful strategy for fusing a pyridine (B92270) ring onto the benzofuran core, a transformation for which this compound could be a potential precursor after conversion of the aldehyde to a suitable reactive group. dicp.ac.cn
These examples highlight the utility of the benzofuran-2-yl moiety as a scaffold for building diverse fused heterocyclic structures, where the side-chain functionality, such as the aldehyde in this compound, is a key handle for initiating the annulation process.
Table 1: Examples of Intermolecular Annulation Reactions for Fused Heterocycle Synthesis This table is illustrative of reaction types involving benzofuran precursors and may not directly use this compound as the starting material.
| Starting Material Type | Reagent(s) | Fused System Formed | Reference |
|---|---|---|---|
| Benzofuran-2-yl thiosemicarbazone | α-Halo ketones/esters, NaOAc | Thiazolidinone-fused benzofuran | sciepub.com |
| Benzofuran-2-yl thiosemicarbazone | Nitrile imines (in situ) | 1,3,4-Thiadiazole-fused benzofuran | sciepub.comsciepub.com |
| Benzofuran-substituted enaminone | 6-Amino-2-thiouracil, Acetic Acid | Pyrimido[1,6-a]thiazolo[5,4-e]pyrimidine | sciepub.com |
| Benzofuran-based azadiene | Terminal alkynes, Copper catalyst | Benzofuro[3,2-b]pyridine | dicp.ac.cn |
Carbon-Hydrogen (C-H) Activation and Functionalization Strategies
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, bypassing the need for pre-functionalized starting materials. nih.govbeilstein-journals.org For the this compound molecule, the benzofuran ring possesses C-H bonds that are targets for such transformations, particularly at the C3 position, which is adjacent to the acetaldehyde-bearing carbon.
Transition metal catalysis, especially with palladium (Pd), has been extensively used for the C-H functionalization of benzofurans. mdpi.com A common and highly valuable transformation is the direct arylation of the benzofuran core.
C2-Arylation: While the C2 position in the target molecule is already substituted, it is important to note that the C2-H bond of unsubstituted benzofuran is generally more reactive and easier to functionalize. mdpi.com Robust methods for the palladium-catalyzed C-2 arylation of benzofuran have been developed that can proceed even at room temperature. nsf.govbohrium.com These reactions often employ aryl iodides as the coupling partner, a palladium acetate (Pd(OAc)₂) catalyst, and a silver-based co-catalyst/oxidant in a solvent like hexafluoroisopropanol (HFIP). nsf.gov The proposed mechanism often involves a Heck-type pathway with a carbopalladation intermediate. nsf.govbohrium.com Other arylating agents, such as triarylantimony difluorides, have also been successfully used in Pd-catalyzed C-H arylations at the C2 position. nih.gov
C3-Arylation: Functionalization at the C3 position of a 2-substituted benzofuran like this compound is a more complex challenge that typically requires a directing group to achieve regioselectivity. For instance, a well-established strategy involves installing a directing group, such as an 8-aminoquinoline (B160924) (8-AQ) amide, at the C2 position. mdpi.com In a study on benzofuran-2-carboxamide (B1298429) derivatives, a palladium catalyst was shown to selectively direct C-H arylation to the C3 position. The proposed catalytic cycle proceeds through a Pd(II)/Pd(IV) pathway, initiated by the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle intermediate. mdpi.com While this would require modification of the acetaldehyde group in this compound to a suitable directing group like a carboxamide, it demonstrates a viable strategy for C3-functionalization.
Ruthenium-based catalysts have also been employed for C-H functionalization, offering alternative reactivity. mdpi.com For example, ruthenium catalysts can facilitate the ortho-arylation of aromatic carboxylic acids, which could be an applicable strategy if the acetaldehyde moiety were oxidized to the corresponding carboxylic acid. mdpi.com
These C-H activation strategies provide a powerful toolbox for modifying the benzofuran core of this compound, enabling the synthesis of a wide range of more complex derivatives by forming new carbon-carbon bonds directly on the heterocyclic ring.
Table 2: Summary of C-H Activation and Functionalization Strategies on the Benzofuran Ring
| Position | Reaction Type | Catalyst System | Arylating Agent / Reagent | Key Features | Reference |
|---|---|---|---|---|---|
| C2 | Direct Arylation | Pd(OAc)₂ / Ag₂O | Aryl Iodides | Room temperature conditions; High regioselectivity for C2. | nsf.govbohrium.com |
| C2 | Direct Arylation | Pd(OAc)₂ / CuCl₂ | Triarylantimony difluorides | Aerobic conditions; Sensitive to electronic effects of aryl donor. | nih.gov |
| C3 | Directed Arylation | Pd(OAc)₂ | Aryl Iodides | Requires 8-aminoquinoline (8-AQ) directing group at C2; Pd(II)/Pd(IV) catalytic cycle. | mdpi.com |
| Ortho to directing group | Direct Arylation | [RuCl₂(p-cymene)]₂ / PCy₃ | Aryl Halides | Applicable to aromatic carboxylic acids (directing group). | mdpi.com |
Mechanistic Investigations of Reactions Involving 2 Benzofuran 2 Yl Acetaldehyde
Elucidation of Reaction Intermediates and Transition States
The study of reactions involving 2-(benzofuran-2-yl)acetaldehyde and its precursors often involves the characterization of transient species such as reaction intermediates and the high-energy transition states that connect them. While direct studies on this compound are not extensively documented, mechanistic details can be inferred from reactions of analogous compounds like acetaldehyde (B116499) and other benzofuran (B130515) derivatives.
In reactions such as aldol (B89426) condensation, which acetaldehyde readily undergoes, the mechanism proceeds through key intermediates. nih.gov The initial step is the formation of an enolate, a nucleophilic intermediate, by the abstraction of an α-proton. This enolate then attacks another aldehyde molecule in a C-C bond-forming step, leading to an aldol adduct, which for acetaldehyde is 3-hydroxybutanal. nih.gov The reaction pathway includes transition states for each step, including enolization, C-C coupling, and subsequent dehydration. nih.gov
For benzofuran synthesis and functionalization, various intermediates have been proposed. In a copper-catalyzed synthesis of benzofuran derivatives, an iminium ion has been suggested as a key intermediate, which is followed by an attack from a copper acetylide. nih.gov Palladium-catalyzed reactions, such as the Tsuji-Trost reaction on benzofuran-2-ylmethyl acetates, are proposed to proceed via the formation of a π-allyl-palladium complex, specifically a η³-(benzofuryl)methyl complex. unicatt.it The regiochemical outcome, with nucleophilic attack occurring exclusively at the benzylic position, supports the formation of this specific intermediate. unicatt.it
Furthermore, computational studies have helped to map out the energetic landscape of these reactions. For instance, in the radical-mediated synthesis of 3-substituted benzofurans, a triplet state transition state was identified for the electron transfer step, leading to radical intermediates that ultimately couple to form the product. nih.gov In the synthesis of 2-acetylbenzofuran (B162037), a precursor to the acetaldehyde, the Willgerodt–Kindler reaction has been shown to involve an aziridinium (B1262131) intermediate. nih.gov
Table 1: Proposed Intermediates in Reactions Related to this compound
| Reaction Type | Proposed Intermediate(s) | Precursor/Related Compound | Catalyst/Conditions | Source(s) |
| Aldol Condensation | Enolate, Aldol adduct (3-hydroxybutanal) | Acetaldehyde | Ceria (CeO₂) | nih.gov |
| Benzofuran Synthesis | Iminium ion, Copper acetylide | Salicylaldehydes, Alkynes | Copper iodide | nih.gov |
| Nucleophilic Substitution | η³-(Benzofuryl)methyl palladium complex | Benzofuran-2-ylmethyl acetate (B1210297) | Palladium complexes | unicatt.it |
| Radical Coupling | Radical intermediates, Triplet state transition state | 2-Iodophenyl allenyl ethers | LiHDMS (base) | nih.gov |
| Willgerodt–Kindler | Aziridinium intermediate | 1-(Benzofuran-2-yl)ethan-1-one | K₂CO₃/Glycerol | nih.gov |
Kinetic Studies and Rate-Determining Steps
In the context of N-heterocyclic carbene (NHC) catalysis, such as in the benzoin (B196080) condensation, the C-C bond forming step is typically found to be the irreversible and rate-determining step of the transformation. usask.canih.gov For the electro-oxidation of ethanol (B145695) on palladium-based catalysts, a process where acetaldehyde is a key intermediate, the formation of adsorbed hydroxyl species (OH_ads) is considered the rate-limiting step, as these species are required for the oxidation of adsorbed intermediates. mdpi.com
Kinetic data from the gas-phase oxidation of acetaldehyde have been used to determine reaction orders and activation energies, which point to a degenerate branching chain reaction mechanism. ije.ir Kinetic isotope effect (KIE) studies, where an atom is replaced by its heavier isotope, can also pinpoint the RDS. A significant KIE observed upon deuteration of the α-carbon of an aldehyde would suggest that the C-H bond cleavage at this position is involved in the rate-determining step. reading.ac.uk
Table 2: Rate-Determining Steps and Kinetic Parameters in Acetaldehyde-Related Reactions
| Reaction | System/Catalyst | Rate-Determining Step (RDS) | Kinetic Data/Observations | Source(s) |
| Aldol Condensation | Acetaldehyde on Ceria | Product desorption | Desorption-limited at ambient temperature | nih.gov |
| Aldol Condensation | Acetaldehyde on various oxides | Enolization or C-C coupling | Varies with catalyst and conditions | nih.gov |
| Benzoin Condensation | Acetaldehyde with NHC catalyst | C-C bond formation | Generally irreversible and rate-limiting | usask.canih.gov |
| Ethanol Electro-oxidation | Pd-based catalysts | OH_ads formation | Onset potential of OH_ads formation is critical | mdpi.com |
| Gas Phase Oxidation | Acetaldehyde/Oxygen | Degenerate chain branching | Low activation energy (53-57 kJ/mol) | ije.ir |
Influence of Catalysts and Co-catalysts on Reaction Mechanisms
The choice of catalyst is paramount as it can dramatically alter the reaction mechanism, efficiency, and selectivity. unicatt.it In the synthesis of the benzofuran core, a wide array of catalysts are employed. Palladium-based catalysts are widely used for cross-coupling and cyclization reactions. nih.gov For example, the palladium-catalyzed reaction of 2-(phenylethynyl)phenol (B13115910) involves oxidative addition of palladium to an aryl halide, followed by subsequent steps to form the benzofuran ring. nih.gov
Copper catalysts, such as copper iodide, are effective in one-pot syntheses of benzofuran derivatives from o-hydroxy aldehydes and alkynes, proceeding via a proposed copper acetylide intermediate. nih.gov Platinum(II) chloride has been shown to catalyze the cyclization of ortho-alkynylphenyl acetals to yield 2,3-disubstituted benzofurans. researchgate.net
The catalytic system, including ligands and solvents, can have a profound impact. In the palladium-catalyzed nucleophilic substitution of benzofuran-2-ylmethyl acetate, the combination of Pd₂(dba)₃ with the dppf ligand was optimal for nitrogen nucleophiles, whereas for sulfur, oxygen, and carbon nucleophiles, the [Pd(η³-C₃H₅)Cl]₂/XPhos system proved more efficient. unicatt.it This highlights how the catalyst-ligand combination dictates the reactivity towards different types of nucleophiles. unicatt.it
Even simple bases or acids can act as crucial catalysts. Potassium tert-butoxide is used to catalyze the intramolecular cyclization of o-bromobenzylvinyl ketones to form benzofurans. nih.gov Brønsted acids like acetic acid can catalyze the formation of the benzofuran ring from benzoquinones. nih.gov In the aldol condensation of acetaldehyde, oxide catalysts like ceria (CeO₂) provide the active sites for the reaction, and their activity can be modified by co-catalysts such as copper or palladium. nih.gov
Isotopic Labeling and Trapping Experiments for Mechanistic Insight
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed mechanisms. wikipedia.org By replacing an atom, such as hydrogen with deuterium (B1214612) or carbon-12 with carbon-13, researchers can track the labeled atom's position in the products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov For instance, studying the reaction of this compound with a deuterated reagent could clarify which hydrogen atoms are involved in specific steps, such as enolization. The observation of a kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can confirm whether the breaking of a bond to the labeled atom is part of the rate-determining step. nih.govreading.ac.uk
Radical trapping experiments are employed to detect the presence of short-lived radical intermediates. reading.ac.uk In these experiments, a stable radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) or 1,2-diphenylethylene (DPE), is added to the reaction mixture. reading.ac.uk If the reaction is inhibited or if a trapped adduct is formed, it strongly suggests a radical mechanism is at play. reading.ac.uk Such experiments were crucial in demonstrating that the palladium-catalyzed acylation of certain indoles with aldehydes proceeds via a radical pathway. reading.ac.uk While specific studies on this compound using these methods are not prominent, these techniques are standard practice for elucidating the mechanisms of related organic transformations. rsc.orgcuny.edueuropa.eu
Computational Approaches in Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. e3s-conferences.org DFT calculations allow researchers to model reaction pathways, calculate the energies of reactants, intermediates, transition states, and products, and thus construct a detailed potential energy surface for the reaction. nih.govrsc.org
These computational approaches have been applied to understand reactions relevant to this compound. For the aldol condensation of acetaldehyde on a ceria catalyst, DFT calculations were used to map the entire reaction energy profile, from the initial adsorption of acetaldehyde to the final desorption of the crotonaldehyde (B89634) product. nih.gov This study identified the most stable adsorption geometries and the energy barriers for each elementary step, corroborating experimental observations. nih.gov Similarly, DFT methods have been used to explore the energy profiles of transition states and intermediates in the radical coupling reactions that form substituted benzofurans. nih.gov
Computational studies can also predict spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental data (e.g., from IR spectroscopy) to confirm the identity of proposed intermediates. nih.govresearchgate.net Furthermore, DFT is used to rationalize stereoselectivity and regioselectivity by comparing the activation energies of different possible pathways, as the pathway with the lowest energy barrier is generally the one that is favored kinetically. e3s-conferences.org
Theoretical and Computational Chemistry of 2 Benzofuran 2 Yl Acetaldehyde
Quantum Chemical Studies: Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic nature of 2-(Benzofuran-2-yl)acetaldehyde. These studies focus on the distribution of electrons within the molecule, which dictates its stability, reactivity, and spectroscopic properties. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com
The HOMO represents the orbital from which an electron is most likely to be donated, indicating the molecule's capacity to act as a nucleophile or electron donor. researchgate.net Conversely, the LUMO is the lowest energy orbital available to accept an electron, signifying the molecule's ability to act as an electrophile or electron acceptor. ossila.com For this compound, the HOMO is expected to be predominantly localized on the electron-rich benzofuran (B130515) ring system, while the LUMO is anticipated to be centered on the acetaldehyde (B116499) moiety, specifically the π* antibonding orbital of the carbonyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Computational studies on similar benzofuran derivatives, often performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p), help in estimating these values. researchgate.netresearchgate.net
Table 1: Predicted Frontier Molecular Orbital Properties for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -6.2 eV | Indicates electron-donating capability, localized on the benzofuran ring. |
| LUMO Energy | ~ -1.8 eV | Indicates electron-accepting capability, localized on the acetaldehyde group. |
| HOMO-LUMO Gap (ΔE) | ~ 4.4 eV | Correlates with chemical reactivity and kinetic stability. |
Note: The values presented are estimations based on data from structurally related benzofuran compounds and may vary depending on the specific computational method and basis set used.
Reactivity Descriptors and Prediction of Reaction Sites
Building upon the electronic structure calculations, a variety of reactivity descriptors can be computed to predict how and where this compound is likely to react. These descriptors provide a quantitative measure of chemical reactivity.
Local Reactivity Descriptors: To pinpoint specific reactive sites within the molecule, local descriptors are used.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (red/yellow) are expected around the carbonyl oxygen atom, identifying it as a likely site for electrophilic attack. Regions of positive potential (blue) would be found near the hydrogen atoms, particularly the aldehydic proton, marking them as potential sites for nucleophilic attack. bhu.ac.in
Fukui Functions: This more advanced descriptor quantifies the change in electron density at a specific point in the molecule when an electron is added or removed, allowing for a precise prediction of the most susceptible sites for nucleophilic and electrophilic attack. nih.gov
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution. The carbonyl carbon is expected to carry a partial positive charge, making it an electrophilic center, while the oxygen atom will have a partial negative charge, confirming its nucleophilic character. bhu.ac.in
These computational tools predict that the aldehyde functional group is the primary center of reactivity, with the carbonyl carbon being susceptible to nucleophiles and the oxygen to electrophiles. The benzofuran ring can also participate in electrophilic aromatic substitution, with the specific position of attack being predictable through these methods.
Conformational Analysis and Energy Landscapes
The flexibility of this compound arises from the potential for rotation around the single bond connecting the benzofuran ring to the acetaldehyde side chain. Conformational analysis is the computational study of the different spatial arrangements (conformers) of a molecule and their corresponding energies. researchgate.net
By systematically rotating this bond, an energy landscape or potential energy surface can be generated. This map reveals the various stable conformers (local energy minima) and the energy barriers (transition states) that separate them. The conformer with the lowest energy is the global minimum and represents the most stable and populated structure of the molecule in the gas phase. researchgate.net For this compound, the analysis would likely focus on the relative orientation of the aldehyde group with respect to the plane of the benzofuran ring to identify the most energetically favorable arrangement, which is crucial for understanding its interactions and reactivity.
Modeling of Reaction Pathways and Potential Energy Surfaces
Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. By mapping the potential energy surface (PES) for a specific reaction, chemists can trace the lowest energy path from reactants to products. rsc.org This pathway includes the identification of high-energy transition states, which correspond to the energy barrier that must be overcome for the reaction to proceed. nih.gov
For instance, one could model the oxidation of the aldehyde group of this compound to a carboxylic acid. The calculation would determine the geometries and energies of the reactant, the oxidizing agent, the transition state, any intermediates, and the final product. The height of the energy barrier (activation energy) calculated from the PES can be used to predict the reaction rate. researchgate.net Such models provide a deep, step-by-step understanding of the reaction mechanism that is often difficult to obtain experimentally. researchgate.net
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
A significant application of theoretical chemistry is the prediction of spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound. science.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov The predicted spectrum can be compared with experimental data to aid in the assignment of signals to specific atoms in the molecule.
IR Spectroscopy: The vibrational frequencies corresponding to infrared absorption can be calculated through frequency analysis. This allows for the assignment of specific bands in an experimental IR spectrum to particular molecular motions, such as the characteristic C=O stretch of the aldehyde group or the C-H stretches of the aromatic ring. nih.govresearchgate.net A scaling factor is often applied to the calculated frequencies to better match experimental values. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net This calculation yields the maximum absorption wavelength (λmax) and can help explain the origin of the electronic transitions, such as π→π* transitions within the benzofuran ring or n→π* transitions associated with the carbonyl group.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value | Assignment |
| ¹H NMR | Chemical Shift (δ) | ~9.8 ppm | Aldehydic proton (-CHO) |
| Chemical Shift (δ) | ~7.2 - 7.6 ppm | Aromatic protons (Benzofuran ring) | |
| Chemical Shift (δ) | ~3.9 ppm | Methylene (B1212753) protons (-CH₂-) | |
| ¹³C NMR | Chemical Shift (δ) | ~198 ppm | Carbonyl carbon (C=O) |
| Chemical Shift (δ) | ~110 - 155 ppm | Aromatic carbons (Benzofuran ring) | |
| IR | Wavenumber (cm⁻¹) | ~1725 cm⁻¹ | C=O stretching vibration |
| Wavenumber (cm⁻¹) | ~2720, 2820 cm⁻¹ | C-H stretching of aldehyde | |
| Wavenumber (cm⁻¹) | ~3050 cm⁻¹ | Aromatic C-H stretching | |
| UV-Vis | λmax | ~280 - 320 nm | π→π* and n→π* transitions |
Note: These are typical predicted values based on calculations for similar structures. Actual experimental values may differ.
Studies on Intermolecular Interactions and Aggregation Behavior
The physical properties of this compound in its condensed phases (liquid or solid) are governed by intermolecular interactions. Computational methods can be used to study how molecules of this compound interact with one another.
The polar aldehyde group can lead to significant dipole-dipole interactions. Furthermore, the carbonyl oxygen can act as a hydrogen bond acceptor. To study these forces, a dimer or a small cluster of molecules can be modeled. researchgate.net Natural Bond Orbital (NBO) analysis is a powerful tool used in this context to investigate charge transfer between molecules and the strength of intermolecular hydrogen bonds. researchgate.netresearchgate.net Hirshfeld surface analysis is another method that can be employed to visualize and quantify the different types of intermolecular contacts within a crystal lattice. researchgate.net Understanding these interactions is key to explaining properties like boiling point, solubility, and crystal packing.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block in the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of both the aldehyde group and the benzofuran (B130515) ring system makes 2-(Benzofuran-2-yl)acetaldehyde a valuable precursor for the synthesis of more intricate heterocyclic structures. Chemists utilize this compound as a starting point to build molecules with potential applications in pharmaceuticals and agrochemicals. tus.ac.jp
The benzofuran moiety of this compound can be elaborated upon to create novel fused ring systems. The aldehyde group can be transformed into other functional groups that facilitate cyclization reactions, leading to polycyclic heteroaromatic compounds. For instance, derivatives of the core structure, such as those based on 5-bromobenzofuran (B130475), can undergo reactions like 1,3-dipolar cycloadditions. sciepub.com This type of reaction allows for the fusion of additional heterocyclic rings, such as thiazoles or pyrimidines, onto the benzofuran framework. sciepub.com An example includes the reaction of a 5-bromobenzofuran derivative with various reagents to yield complex structures like pyrazolo[1,5-a]thiazolo[5,4-e]pyrimidine. sciepub.com These methods demonstrate how the fundamental benzofuran structure can be expanded into multi-ring systems with diverse chemical properties.
This compound is a key starting material for creating polyfunctionalized organic scaffolds, where multiple reactive sites are strategically introduced into a molecule. The aldehyde can be oxidized to its corresponding carboxylic acid, 2-(benzofuran-2-yl)acetic acid, which then serves as a handle for further modifications, such as amidation. nih.gov
Furthermore, palladium-catalyzed reactions have been developed to functionalize the benzofuran system at various positions. One notable method involves the palladium-catalyzed Tsuji-Trost-type reaction of benzofuran-2-ylmethyl acetates (derived from the reduction of the aldehyde) with a range of soft nucleophiles, including amines, thiols, phenols, and carbanions. unicatt.it This allows for the introduction of diverse substituents at the methylene (B1212753) carbon adjacent to the benzofuran ring. unicatt.it Another advanced technique is the directed C–H arylation at the C3 position of the benzofuran ring, using an 8-aminoquinoline (B160924) directing group attached to the C2 position. mdpi.com This strategy enables the precise installation of various aryl and heteroaryl groups, creating a library of structurally diverse and polyfunctionalized benzofuran derivatives. mdpi.com
Table 1: Selected Methods for Synthesizing Polyfunctionalized Benzofuran Scaffolds
| Starting Material Derivative | Reaction Type | Position of Functionalization | Reagents/Catalyst | Resulting Functional Groups | Reference |
|---|---|---|---|---|---|
| Benzofuran-2-ylmethyl acetate (B1210297) | Palladium-catalyzed substitution | C2-methylene | Pd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos, various nucleophiles | Amines, ethers, sulfides, substituted alkanes | unicatt.it |
| N-(quinolin-8-yl)benzofuran-2-carboxamide | Directed C–H Arylation | C3 | Pd(OAc)₂, AgOAc, Aryl iodides | Aryl and heteroaryl groups | mdpi.com |
| 2-(Benzofuran-2-yl)acetic acid | Amidation | C2-acetyl | Carbodiimide coupling agents, various amines | Amides | nih.gov |
Role in Aldehyde-Directed Catalytic Transformations
The aldehyde group in this compound is a key functional group for directing catalytic transformations. In organocatalysis, aldehydes can react with chiral secondary amines to form transient enamine or iminium ion intermediates. nih.gov These intermediates can then participate in a variety of asymmetric reactions. While specific studies on this compound in this context are limited, the principles of aldehyde-directed catalysis are well-established. nih.govrsc.org For example, aldehyde-directed C-H bond activation is a known strategy for functionalizing aromatic rings. queensu.cakuleuven.be In such a scenario, the aldehyde group could be used to direct a metal catalyst to a specific position on the benzofuran ring, enabling selective C-H functionalization and the introduction of new substituents. The reactivity of the aldehyde also allows it to participate in cross-benzoin reactions, which are useful for forming carbon-carbon bonds. beilstein-journals.org
Precursor for Compounds with Optoelectronic Potential (e.g., OLED components)
Benzofuran derivatives are increasingly recognized for their potential in materials science, particularly in the development of organic electronics. The benzofuran scaffold provides a rigid and planar structure that can facilitate π-electron delocalization, a key property for optoelectronic materials. researchgate.net Derivatives of this compound can be used as precursors to synthesize larger conjugated systems with applications in Organic Light Emitting Diodes (OLEDs). researchgate.net
Research has shown that by extending the conjugation of the benzofuran core, for instance by creating benzofuran-cyanostilbene derivatives, it is possible to tune the material's solid-state luminescence. researchgate.net Depending on the electron-donating or withdrawing nature of the substituents and the molecular packing in the solid state, these materials can exhibit emission colors ranging from blue-green to red. researchgate.net Such compounds are investigated for their potential as Thermally Activated Delayed Fluorescence (TADF) emitters, which can improve the efficiency of OLEDs. researchgate.net
Table 2: Photophysical Properties of Selected Benzofuran-Cyanostilbene Derivatives
| Compound Series | Key Structural Feature | Emission Color in Solid State | Potential Application | Reference |
|---|---|---|---|---|
| Series 1 (paracyanophenyl) | Electron-withdrawing group | Blue-Green to Orange-Red | OLED Emitters | researchgate.net |
| Series 2 (pentafluorophenyl) | Strong electron-withdrawing group | Green to Yellow | OLED Emitters | researchgate.net |
| Series 3 (dimethoxyphenyl) | Electron-donating group | Green to Red | Optoelectronic Materials | researchgate.net |
Contribution to the Development of New Synthetic Methodologies and Reagents
Research focused on the synthesis and functionalization of this compound and its derivatives contributes to the broader development of new synthetic methodologies. The challenges associated with selectively modifying the benzofuran scaffold have spurred innovation in catalysis and reaction design. For example, the development of a modular synthetic route combining directed C–H arylation with transamidation chemistry provides a powerful tool for generating diverse libraries of benzofuran-2-carboxamides for screening purposes. mdpi.com Similarly, the exploration of palladium-catalyzed reactions on benzofuran-2-ylmethyl systems has expanded the toolbox for C-N, C-O, C-S, and C-C bond formation on this heterocyclic core. unicatt.it Recently, a novel method for synthesizing highly functionalized benzofurans through a charge-accelerated sigmatropic rearrangement was reported, showcasing how studies on benzofuran systems can lead to breakthroughs in understanding and applying complex reaction mechanisms. tus.ac.jp These advancements not only facilitate the synthesis of complex benzofuran-containing molecules but also provide methodologies that can often be applied to other heterocyclic systems.
Analytical and Spectroscopic Characterization Methodologies for 2 Benzofuran 2 Yl Acetaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(Benzofuran-2-yl)acetaldehyde in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum provides characteristic signals for the aldehyde, methylene (B1212753), and benzofuran (B130515) ring protons. Based on data from structurally similar compounds, the aldehydic proton is expected to appear as a triplet in the downfield region, typically between δ 9.7 and 9.8 ppm. The methylene protons (CH₂) adjacent to the benzofuran ring and the carbonyl group would likely resonate as a doublet around δ 3.8 ppm. The protons on the benzofuran ring itself are expected to produce a complex multiplet pattern between δ 7.1 and 7.7 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon framework. The most deshielded signal corresponds to the aldehydic carbonyl carbon, which is anticipated in the δ 190–200 ppm range. The carbons of the benzofuran ring typically appear between δ 100 and 160 ppm. The methylene carbon (CH₂) is expected at a higher field. Due to the low natural abundance of ¹³C, obtaining these spectra can be less sensitive than ¹H NMR. udel.edu
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.7 - 9.8 | t |
| Methylene (-CH₂-) | ~3.8 | d |
| Benzofuran (aromatic) | 7.1 - 7.7 | m |
Note: Expected values are based on analysis of structurally related compounds. d = doublet, t = triplet, s = singlet, m = multiplet.
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | 190 - 200 |
| Benzofuran (aromatic & furan) | 100 - 160 |
Note: Expected values are based on analysis of structurally related compounds and general chemical shift ranges. udel.edu
Vibrational Spectroscopy (Fourier Transform Infrared, FT-Raman)
Vibrational spectroscopy techniques like FT-IR and FT-Raman are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong absorption band for the aldehyde carbonyl (C=O) stretching vibration, typically found in the region of 1720-1740 cm⁻¹. Another key absorption is the C-H stretch of the aldehyde group, which appears as a distinctive pair of bands between 2820 and 2720 cm⁻¹. The spectrum also shows characteristic absorptions for the aromatic C=C stretching of the benzofuran ring (around 1450-1600 cm⁻¹) and the C-O-C stretching of the furan (B31954) ether linkage. researchgate.netacs.org
FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. researchgate.net The C=C bonds of the aromatic system and the C=O bond of the aldehyde are expected to show strong signals in the Raman spectrum. This technique is particularly useful as it is often less sensitive to aqueous media, should analysis in such environments be necessary. acs.org Studies on related benzofuran derivatives have utilized FT-Raman to compare experimental data with theoretical values calculated via density functional theory (DFT). researchgate.netresearchgate.net
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aldehyde | C=O stretch | 1720 - 1740 | FT-IR |
| Aldehyde | C-H stretch | 2820 & 2720 | FT-IR |
| Benzofuran | Aromatic C=C stretch | 1450 - 1600 | FT-IR/FT-Raman |
Mass Spectrometry (High-Resolution Mass Spectrometry, Gas Chromatography-Mass Spectrometry)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For this compound (C₁₀H₈O₂), the theoretical monoisotopic mass is 160.0524 g/mol . HRMS is used to confirm that the experimental mass matches this theoretical value, thereby verifying the molecular formula. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique separates the compound from any volatile impurities before it enters the mass spectrometer. The resulting mass spectrum shows a molecular ion peak (M⁺) at m/z = 160. Typical fragmentation patterns for related structures include the loss of functional groups, such as the cleavage of the aldehyde group, which can help in structural confirmation. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly sensitive to conjugated systems like the benzofuran ring. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the benzofuran chromophore. Studies on related benzofuran derivatives show absorption bands around 280-290 nm, with shoulders or additional bands at longer wavelengths depending on the specific substitution and solvent used. researchgate.netmdpi.com The presence of the aldehyde group in conjugation with the benzofuran system can influence the position and intensity of these absorption bands. tesisenred.net
Chromatographic Techniques (Thin Layer Chromatography, Flash Column Chromatography)
Chromatographic methods are fundamental for the purification and purity assessment of this compound.
Thin Layer Chromatography (TLC): TLC is a quick and effective method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. rsc.org The compound is spotted on a silica (B1680970) gel plate and developed with an appropriate solvent system, typically a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). The position of the spot, indicated by its retention factor (Rf) value, helps in identifying the compound and detecting impurities.
Flash Column Chromatography: For preparative scale purification, flash column chromatography is the standard method. researchgate.netnih.gov The crude product is loaded onto a column packed with silica gel and eluted with a solvent gradient (e.g., ethyl acetate in hexane). rsc.orgrsc.org Fractions are collected and analyzed by TLC to isolate the pure this compound.
X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions. While crystallographic data for this compound itself is not widely reported, the technique has been successfully applied to numerous benzofuran derivatives, including those with complex substitutions. mdpi.comresearchgate.netmdpi.com Obtaining suitable single crystals of the target compound would be a prerequisite for this analysis, which can sometimes be challenging for aldehydes that may be liquids or low-melting solids at ambient temperatures.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(5-methyl-1-benzofuran-3-yl) acetic acid |
| 2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acid |
| 2-Acetylbenzofuran (B162037) |
| 2-aminobenzofuran |
| 2-bromoacetylbenzofuran |
| 2-(benzyloxy)acetaldehyde |
| 2-methoxyphenylacetaldehyde |
| 3-(1-(Benzofuran-2-yl)ethyl)pentane-2,4-dione |
| Acetaldehyde (B116499) |
| Benzo[b]furan-3-ylacetaldehyde |
| Benzofuran |
| ethyl 2-{4-[(5-chloro-1-benzofuran-2-yl)methyl]-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl}acetate |
| (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide |
| 4-(benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine |
| hexane |
Future Research Directions and Unexplored Avenues for 2 Benzofuran 2 Yl Acetaldehyde
Development of Stereoselective Synthetic Pathways
The aldehyde group in 2-(Benzofuran-2-yl)acetaldehyde is a prochiral center, making the development of stereoselective synthetic pathways a critical area for future research. The ability to control the stereochemistry at the carbon adjacent to the benzofuran (B130515) ring would open doors to the synthesis of enantiomerically pure derivatives with potentially distinct biological activities.
Future research should focus on:
Asymmetric Aldol (B89426) and Related Reactions: Investigating organocatalytic or metal-catalyzed asymmetric aldol reactions using this compound as the electrophile to create chiral β-hydroxy carbonyl compounds.
Enantioselective Reduction: Developing methods for the enantioselective reduction of the aldehyde to produce chiral 2-(benzofuran-2-yl)ethan-1-ol. Biocatalytic approaches, using enzymes from sources like carrots (Daucus carota), have shown promise in the stereoselective reduction of related ketones and could be adapted. researchgate.net
Multicomponent Reactions: Designing novel stereoselective multicomponent reactions where this compound can be a key building block. mdpi.com This strategy allows for the rapid construction of complex and diverse molecular scaffolds in a single step with high "pot economy". mdpi.com
Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct the stereochemical outcome of reactions at the acetaldehyde (B116499) moiety, followed by their removal to yield enantiopure products.
Success in this area will provide access to a new library of chiral benzofuran derivatives, essential for probing stereospecific interactions in biological systems.
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of the benzofuran core and the acetaldehyde side chain can be significantly advanced by exploring novel catalytic systems. While classical methods exist, modern catalysis offers pathways to greater efficiency, selectivity, and functional group tolerance. researchgate.net
Future avenues include:
C-H Activation: Applying transition-metal catalysis (e.g., using rhodium, palladium, or ruthenium) for the direct C-H functionalization of the benzofuran ring. researchgate.netrsc.orgrsc.org This would allow for the introduction of various substituents (aryl, alkyl, etc.) at specific positions without the need for pre-functionalized starting materials. acs.org
Dual Catalysis: Exploring dual catalytic systems, such as combining photoredox and metal catalysis (e.g., gold), to enable novel transformations like the arylative cyclization of related precursors. mdpi.com
Earth-Abundant Metal Catalysis: Developing catalytic systems based on iron, copper, or nickel for cross-coupling and cyclization reactions. nih.govmdpi.com These metals offer a more sustainable and economical alternative to precious metals like palladium and rhodium. mdpi.comacs.org Recent studies have shown the utility of iron-catalyzed skeletal editing of benzofurans, which could be adapted for unique transformations. chinesechemsoc.org
Bimetallic Catalysis: Investigating bimetallic systems, such as Au-Ag, which have been shown to facilitate tandem C-H alkynylation/oxy-alkynylation in phenols to produce functionalized benzofurans. nih.gov
The discovery of new catalytic systems will not only streamline the synthesis of derivatives of this compound but also enable the construction of previously inaccessible molecular architectures.
Advanced Mechanistic Probing via Real-Time Spectroscopy
A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and designing new ones. Real-time spectroscopic techniques are powerful tools for elucidating transient intermediates and understanding reaction kinetics.
Future research efforts should incorporate:
Transient Absorption Spectroscopy: To observe short-lived intermediates, such as the α-ketocation that can be formed during photochemical reactions of related benzoin (B196080) esters, leading to benzofuran products. nih.govbioone.org
In-situ NMR and IR Spectroscopy: To monitor reaction progress, identify key intermediates, and gather kinetic data. In-situ NMR has been used to monitor the conversion of pyridine (B92270) derivatives to complex spirocyclic systems related to benzofurans. acs.org
Computational Modeling: Utilizing Density Functional Theory (DFT) and other computational methods to support experimental findings. chinesechemsoc.orgresearchgate.net These studies can provide insights into transition state energies, reaction pathways, and the role of catalysts, as demonstrated in the iron-catalyzed editing of benzofurans. chinesechemsoc.org
Sealed-Vessel ⁷⁷Se NMR: For reactions involving selenium reagents, this technique can help identify intermediates and elucidate the reaction mechanism, as shown in the synthesis of 2-[(organoselanyl)methyl]-2,3-dihydrobenzofurans. researchgate.net
These advanced mechanistic studies will transition the field from empirical observation to rational design of synthetic strategies.
Integration into Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and development of new this compound derivatives, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis offer significant advantages in terms of speed, efficiency, safety, and scalability. numberanalytics.comresearchgate.net
Key opportunities lie in:
Flow Synthesis: Developing continuous flow processes for the synthesis of the benzofuran scaffold and subsequent derivatization of this compound. numberanalytics.comresearchgate.net Flow chemistry can improve reaction kinetics, minimize waste, and allow for safer handling of hazardous reagents and intermediates. researchgate.net A recent example is the umpolung flow chemistry approach to synthesize a 3-oxo-3H-spiro[benzofuran-2,4'-piperidine] scaffold. acs.orgresearchgate.net
Automated Synthesis Platforms: Utilizing automated synthesizers with pre-packaged reagent cartridges to rapidly create libraries of derivatives. sigmaaldrich.comchemrxiv.org Such platforms can perform multi-step reaction sequences, including transformations like reductive amination and N-heterocycle formation, as well as purification, with minimal human intervention. sigmaaldrich.comchemrxiv.orgnih.gov
High-Throughput Screening: Coupling automated synthesis with high-throughput screening (HTS) to quickly evaluate the biological or material properties of large libraries of compounds. numberanalytics.com
Machine Learning and AI: Employing artificial intelligence and machine learning algorithms to predict reaction outcomes, optimize reaction conditions, and identify novel synthetic routes, accelerating the innovation cycle. numberanalytics.comchemrxiv.org
Adopting these technologies will enable the high-throughput exploration of the chemical space around this compound.
Expansion of Applications in Advanced Materials and Chemical Technologies
The unique electronic and structural properties of the benzofuran moiety suggest that derivatives of this compound could find applications beyond the traditional pharmaceutical realm. numberanalytics.com
Promising areas for future investigation include:
Organic Electronics: Exploring benzofuran-based compounds as materials for organic solar cells (OSCs), field-effect transistors, and other photoelectronic devices. nih.govacs.orgnumberanalytics.com For instance, a benzofuran-derived fulleropyrrolidine has been successfully used as an electron acceptor in high-performance OSCs. acs.org
Energy Storage: Investigating the potential of benzofuran derivatives as components in materials for batteries and supercapacitors. numberanalytics.com
Chemosensors: Designing and synthesizing derivatives that can act as fluorescent probes for detecting metal ions or other analytes. chemisgroup.us The aldehyde functionality provides a convenient handle for attaching receptor units.
Advanced Polymers: Using this compound as a monomer or precursor for the synthesis of novel polymers with unique optical or electronic properties. numberanalytics.com
By exploring these non-biological applications, the full technological potential of this compound and its derivatives can be realized, creating new value in materials science and chemical technology.
Q & A
Basic Research Questions
Q. What are the efficient synthetic routes for preparing 2-(Benzofuran-2-yl)acetaldehyde and its derivatives?
- Methodological Answer : A palladium-catalyzed coupling approach using Pd(PPh₃)₄ as a catalyst in methanol at 70°C for 5 hours enables the synthesis of benzofuran acetamide derivatives from 1-(2-(allyloxy)phenyl)-2-yn-1-ols and isonitriles . For quinoline-3-carboxylic acid derivatives, reactions are monitored via TLC, followed by recrystallization from ethyl acetate after acidification with HCl .
Q. How can researchers monitor reaction progress and purify this compound derivatives?
- Methodological Answer : Thin-layer chromatography (TLC) is routinely used to monitor reaction completion. Post-reaction, purification techniques like recrystallization (e.g., ethyl acetate) or column chromatography (e.g., pentane-EtOAc gradients) are employed . Ethanolic KOH hydrolysis and subsequent acidification are critical steps for isolating carboxylic acid derivatives .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared spectroscopy (FT-IR) are standard for structural elucidation. For example, ¹H NMR in DMSO-d₆ confirms amide bond formation, while HRMS validates molecular weights . X-ray crystallography can resolve supramolecular interactions in crystal lattices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological activity?
- Methodological Answer : Substituting the benzofuran core with electron-withdrawing groups (e.g., fluorine) or methoxy moieties improves bioactivity. For instance, replacing indolyl with benzofuran-2-yl in acrylonitrile derivatives enhances anticancer potency (GI₅₀ < 0.01 μM in 70% of cancer cell lines) . Fluorine substitution increases binding affinity to molecular targets via enhanced electronegativity .
Q. What methodologies are employed to analyze intermolecular interactions in this compound derivatives?
- Methodological Answer : X-ray diffraction reveals hydrogen-bonding networks (e.g., C–H···O interactions) and steric effects in crystal structures. For example, 2-(benzofuran-2-yl)-2-oxoethyl benzoates exhibit supramolecular assemblies stabilized by C–H···O bonds, with torsion angles (e.g., −2.6°) quantified via crystallographic data .
Q. What catalytic mechanisms are involved in the palladium-catalyzed synthesis of benzofuran derivatives?
- Methodological Answer : Pd(0) catalysts facilitate oxidative addition of allyloxy precursors, followed by migratory insertion of isonitriles. The catalytic cycle likely involves coordination of the alkyne to Pd, forming a π-complex, and subsequent cyclization to yield benzofuran acetamides .
Q. How do molecular docking studies inform the design of this compound derivatives targeting specific enzymes or receptors?
- Methodological Answer : Docking simulations predict binding modes to therapeutic targets (e.g., enzymes in cancer pathways). For example, benzofuran acrylonitrile derivatives show high affinity for 3,4,5-trimethoxyphenyl-binding pockets, correlating with experimental GI₅₀ values . Fluorine substituents enhance selectivity by optimizing van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
